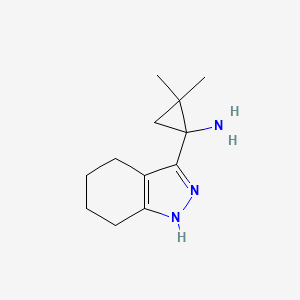
2,2-dimethyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine is a complex organic compound featuring a cyclopropane ring substituted with a tetrahydroindazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine typically involves multiple steps, starting with the preparation of the tetrahydroindazole core. This can be achieved through cyclization reactions involving hydrazines and diketones. The cyclopropane ring can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and high-throughput screening of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-dimethyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the amine group using alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the indazole moiety.
Reduction: Reduced forms of the cyclopropane ring.
Substitution: Alkylated amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating inflammatory and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A cyclic urea used as a polar aprotic solvent.
2-naphthalenemethanol: A compound with a similar structural motif but different functional groups.
Uniqueness
2,2-dimethyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine is unique due to its combination of a cyclopropane ring and a tetrahydroindazole moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C12H19N3 |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
2,2-dimethyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H19N3/c1-11(2)7-12(11,13)10-8-5-3-4-6-9(8)14-15-10/h3-7,13H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
IHXZJAGQQRSFRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1(C2=NNC3=C2CCCC3)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



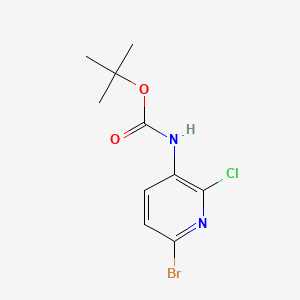
![{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol](/img/structure/B13489900.png)
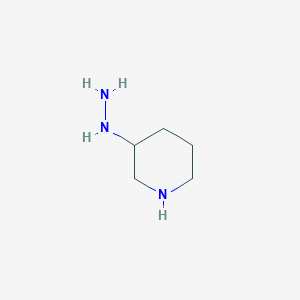
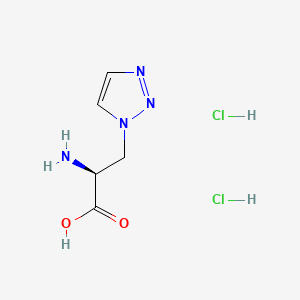
![4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13489920.png)
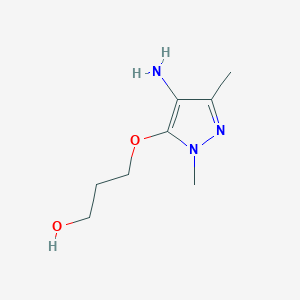


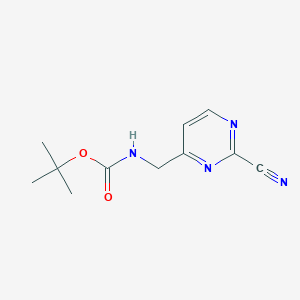
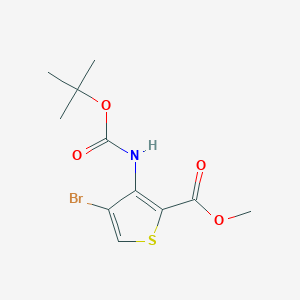

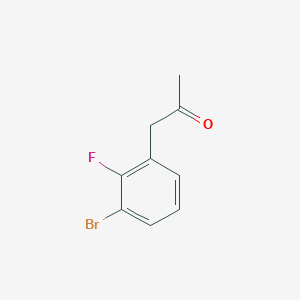
![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione](/img/structure/B13489987.png)
